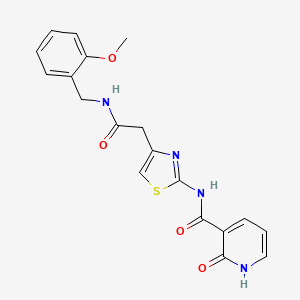

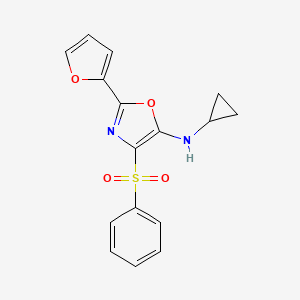

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of thiazolidine, a heterocyclic compound that has been the subject of various studies due to its potential biological activities. The structure of the compound suggests that it is a complex molecule with multiple functional groups that could contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been reported using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which is known for producing excellent yields. These methods involve chromatographic and spectrometric methods for characterization, as well as elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be complex, with the presence of stereogenic centers leading to the formation of diastereoisomers. In related compounds, the configurations of these stereogenic centers have been assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments. The resolution of diastereoisomers has been successfully performed using HPLC with a chiral stationary phase .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the general reactivity of thiazolidine derivatives can involve interactions with various biological targets due to the presence of multiple reactive functional groups. These interactions can lead to antimicrobial and antifungal activities, as observed in some of the synthesized derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antimicrobial and antifungal activities of these compounds suggest that they have the ability to penetrate biological membranes and interact with microbial enzymes or DNA .

Relevant Case Studies

In the context of antimicrobial activity, one of the synthesized thiazolidine-2,4-dione carboxamide derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, a compound with a 3-methoxybenzylidene substituent showed antibacterial activity against Gram-positive bacteria, particularly S. aureus . These findings suggest that the compound , with a 2-methoxybenzyl substituent, may also exhibit similar biological activities, although specific case studies on this compound are not provided.

科学的研究の応用

Antimicrobial and Antifungal Activity

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Alhameed et al., 2019).

Cytotoxic Activity

Research into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, chemically related to the compound , reveals their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This underscores the potential application of such compounds in cancer research and therapy (Hassan et al., 2014).

Anti-Inflammatory and Analgesic Agents

A study on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research points to the therapeutic potential of these compounds in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base-containing benzenesulfonamide groups have been reported. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticancer Activity

Co(II) complexes of thiazolyl benzenesulfonamide derivatives have been synthesized and investigated for their fluorescence properties and in vitro cytotoxicity against human breast cancer cell line (MCF 7), showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

特性

IUPAC Name |

N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-27-15-7-3-2-5-12(15)10-21-16(24)9-13-11-28-19(22-13)23-18(26)14-6-4-8-20-17(14)25/h2-8,11H,9-10H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZQFYSNRUDPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)

![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)

![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)